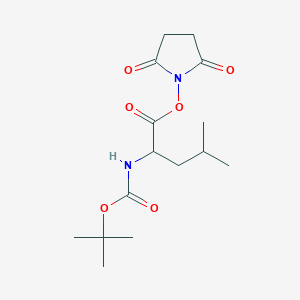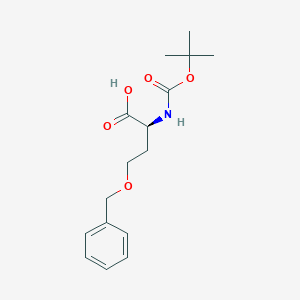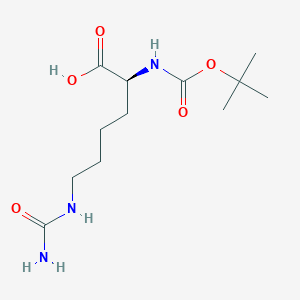
(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
Descripción general
Descripción
“®-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid” is a derivative of amino acids that is protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . This compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Synthesis Analysis
The synthesis of this compound involves the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Chemical Reactions Analysis
The Boc-protected amino acids are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Aplicaciones Científicas De Investigación
Proteomics
In proteomics, Boc-L-beta-homovaline can be used in peptide synthesis. The Boc group is often used for the protection of the N α-amino moiety in peptide synthesis, which can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Mecanismo De Acción
Target of Action
Boc-L-beta-homovaline, also known as ®-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid or Boc-|A-HoVal-OH, is primarily used as a protecting group for amines during chemical synthesis . The primary targets of this compound are the amine groups present in various organic compounds, particularly in the synthesis of peptides .
Mode of Action
The compound acts by protecting the amine groups during chemical reactions. The tert-butyloxycarbonyl (Boc) group in the compound is stable towards most nucleophiles and bases . This stability allows the Boc group to protect the amine during reactions, preventing it from reacting with other compounds. Once the desired reactions have taken place, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The use of Boc-L-beta-homovaline is primarily seen in the field of organic synthesis, particularly in the synthesis of peptides . The compound does not directly participate in biochemical pathways but plays a crucial role in facilitating the synthesis of complex organic compounds. The protection and subsequent deprotection of the amine group by the Boc group is a critical step in many synthetic pathways.
Pharmacokinetics
The compound’s stability and reactivity under different conditions are well-understood, which allows chemists to predict its behavior during synthesis .
Result of Action
The primary result of Boc-L-beta-homovaline’s action is the successful synthesis of complex organic compounds, particularly peptides . By protecting the amine groups during reactions, the compound allows for the successful completion of synthesis without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed, leaving the desired product intact.
Action Environment
The action of Boc-L-beta-homovaline is influenced by several environmental factors. The compound is stable under a wide range of conditions, but the Boc group can be removed under acidic conditions . Temperature, pH, and the presence of other compounds can all influence the compound’s action. For example, the presence of a strong acid can trigger the removal of the Boc group . Therefore, careful control of the reaction environment is crucial for the successful use of Boc-L-beta-homovaline in chemical synthesis.
Propiedades
IUPAC Name |
(3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXMZCJCTUATDM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375829 | |
| Record name | Boc-L-beta-homovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid | |
CAS RN |
183990-64-9 | |
| Record name | Boc-L-beta-homovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-beta-homovaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















